molecular formula C10H9LiN2O2 B2363993 Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2416231-34-8

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Numéro de catalogue B2363993
Numéro CAS: 2416231-34-8
Poids moléculaire: 196.13
Clé InChI: JCDXLERYTZDKRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9LiN2O2 . It has a molecular weight of 200.17 .


Molecular Structure Analysis

The InChI code for Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is 1S/C10H14N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h6H,3-5H2,1-2H3,(H,13,14);/q;+1/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate are not available in the search results, imidazo[1,2-a]pyridines have been functionalized through various radical reactions .


Physical And Chemical Properties Analysis

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a white solid . It has a storage temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and related derivatives are prominently featured in synthetic and medicinal chemistry. The compound plays a crucial role in the synthesis of various pharmacologically active molecules.

  • Synthesis of Antituberculosis Agents : A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their antituberculosis activity. These derivatives demonstrated moderate to good antituberculosis activity, with certain compounds showing significant potency against Mycobacterium tuberculosis strains (Jadhav et al., 2016).

  • Chemical Transformation and Aromatization : The lithium salt of 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids underwent a transformation process using dimethyl sulfoxide, resulting in the formation of 4-aryl(hetaryl)imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation (Lomov et al., 2014).

  • Antituberculosis Activity of Carboxamide Derivatives : A set of substituted imidazo[1,2-a]pyridine-3-carboxamides showed potent activity against multi- and extensive drug-resistant tuberculosis strains. The study included an analysis of in vitro activity and pharmacokinetic properties, highlighting the potential of these derivatives as anti-TB agents (Moraski et al., 2011).

  • Synthesis of H+/K+-ATPase Inhibiting Drug Precursors : The compound was used in the synthesis of substituted imidazo[1,2-h][1,7]naphthyridines, which are precursors in the synthesis of gastric H+/K+-ATPase inhibiting drugs. This process involved selective directed ortho-metalation (DOM) and various reaction steps to yield the target imidazonaphthyridines (Senn-Bilfinger et al., 2008).

Material Science and Coordination Chemistry

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives have also found applications in material science and coordination chemistry, particularly in the synthesis and characterization of novel materials.

  • Assembly of Coordination Polymers and Photoluminescence : Bismuth 2,6-pyridinedicarboxylate compounds were synthesized and their structures determined. These compounds exhibited molecular structures and framework formations, showing potential in H2 and CO2 sorption and emitting characteristic sensitized luminescence (Thirumurugan et al., 2012).

  • Structural Diversity of Lithium Oligo-α-Pyridylamides : The study presented the structural characterization of lithium oligo-α-pyridylamides, useful intermediates in coordination chemistry for the creation of extended metal atom chains (EMACs), investigated as molecular wires and single-molecule magnets (Raza et al., 2022).

Safety And Hazards

The safety information for Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name

lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOASHPCFLKATPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.